24,25-Dihydroglycofusidic acid
Description
24,25-Dihydroglycofusidic Acid is a glycine-conjugated derivative of 24,25-dihydrofusidic acid, a structural analog of fusidic acid—a steroidal antibiotic with antibacterial properties. Its molecular formula is C₃₃H₅₃NO₇ (molecular weight: 600.77 g/mol) .
Properties
CAS No. |
53163-88-5 |
|---|---|
Molecular Formula |
C33H53NO7 |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H53NO7/c1-18(2)9-8-10-21(30(40)34-17-27(38)39)28-23-15-25(37)29-31(5)13-12-24(36)19(3)22(31)11-14-32(29,6)33(23,7)16-26(28)41-20(4)35/h18-19,22-26,29,36-37H,8-17H2,1-7H3,(H,34,40)(H,38,39)/b28-21-/t19-,22-,23-,24+,25+,26-,29-,31-,32-,33-/m0/s1 |
InChI Key |
RDDQYPXUIDIYTL-AREPUUQJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCC(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCC(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroglycofusidic acid typically involves the hydrogenation of fusidic acid. This process includes the saturation of the delta-24 (25) double bond of fusidic acid, resulting in the hydrogenated derivative . The reaction conditions often involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of 24,25-Dihydroglycofusidic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 24,25-Dihydroglycofusidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with altered functional groups.
Scientific Research Applications
24,25-Dihydroglycofusidic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other fusidic acid derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of 24,25-Dihydroglycofusidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to elongation factor G (EF-G), inhibiting protein synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate specific signaling pathways within cells .
Comparison with Similar Compounds
Key Structural Features :
- Derived from fusidic acid via hydrogenation at the C24–C25 double bond.
- Glycine moiety is covalently linked, improving solubility or bioavailability compared to non-conjugated derivatives .
Comparison with Similar Compounds
Structural and Functional Analogues of Fusidic Acid
The following table compares 24,25-Dihydroglycofusidic Acid with structurally related fusidic acid derivatives:
Key Differences and Research Findings
Solubility and Bioavailability: Glycine and taurine conjugates (e.g., 24,25-Dihydroglycofusidic Acid and Tauro-24,25-dihydrofusidate) exhibit improved aqueous solubility compared to non-conjugated derivatives like fusidic acid. This is attributed to the polar amino acid side chains . Tauro-24,25-dihydrofusidate demonstrated enhanced intestinal absorption in preclinical studies, suggesting utility in oral drug delivery .
Therapeutic Potential: Fusidic acid is clinically used for Staphylococcal infections, but resistance and solubility limitations drive derivative development . Conjugates like 24,25-Dihydroglycofusidic Acid are preclinical candidates, with modifications aimed at reducing toxicity or extending half-life .
Analytical Differentiation :
- 24,25-Dihydroxy Fusidic Acid (C₃₁H₅₀O₈) is often misattributed as a therapeutic compound in literature but is primarily an impurity in fusidic acid synthesis . Its molecular formula and vitamin D analog description in likely conflate it with unrelated compounds.
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